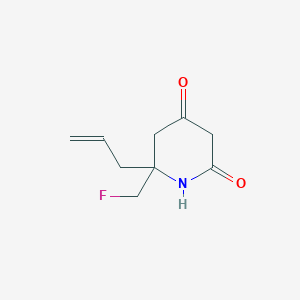

6-Allyl-6-(fluoromethyl)piperidine-2,4-dione

Overview

Description

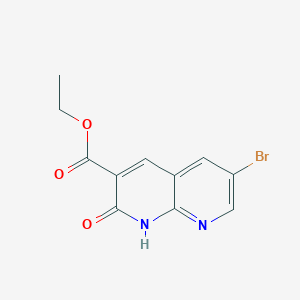

6-Allyl-6-(fluoromethyl)piperidine-2,4-dione is a chemical compound with the molecular formula C9H12FNO2 . It has an average mass of 185.195 Da and a monoisotopic mass of 185.085205 Da .

Synthesis Analysis

Piperidones, such as 6-Allyl-6-(fluoromethyl)piperidine-2,4-dione, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis

The molecular structure of 6-Allyl-6-(fluoromethyl)piperidine-2,4-dione consists of nine carbon atoms, twelve hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms .Scientific Research Applications

Synthesis Techniques

- Synthesis from Homoallylamines : Mono- and dihomoallylamines are used as precursors for preparing 6-substituted piperidine-2,4-diones, including variants of 6-Allyl-6-(fluoromethyl)piperidine-2,4-dione. This process involves halocyclocarbamation and a new enolate-isocyanate rearrangement (Kuznetsov et al., 2012).

Chemical Transformations

- Creation of Chiral Molecules : Dihomoallylamines can be converted to enantiomerically pure 6-(pyrazol-4-yl)-piperidine-2,4-diones via a sequence of reactions involving cyclobromocarbamation and enolate–isocyanate rearrangement, demonstrating the potential of 6-Allyl-6-(fluoromethyl)piperidine-2,4-dione in creating chiral chemical structures (Kuznetsov et al., 2014).

Applications in Medicinal Chemistry

- As a Building Block in Drug Development : Piperidine-2,4-diones, including 6-Allyl-6-(fluoromethyl)piperidine-2,4-dione, are identified as promising building blocks in the synthesis of bio/pharmacological compounds, highlighting their relevance in drug discovery and development (Tikhov & Kuznetsov, 2020).

Chemical Reactions and Properties

- Versatile Reactions for Heterocycle Construction : 6-Bromomethyl-4H-1,3-dioxin, a compound related to 6-Allyl-6-(fluoromethyl)piperidine-2,4-dione, is used in alkylating a variety of enolates, demonstrating the compound's versatility in constructing heterocycles and carbocycles (Greshock & Funk, 2002).

Use in Chemosensors

- Blue Fluorescent Chemosensor : A derivative of 6-Allyl-6-(fluoromethyl)piperidine-2,4-dione is used in creating a blue fluorescent chemosensor for metal cations and protons. This indicates the compound's utility in sensing applications (Sali, Guittonneau & Grabchev, 2006).

Mechanism of Action

While the specific mechanism of action for 6-Allyl-6-(fluoromethyl)piperidine-2,4-dione is not mentioned in the search results, it’s worth noting that piperidone derivatives have been found to have varied biological activities . For instance, some novel substituted piperidine-2,6-dione derivatives have been found useful for treatment of sickle cell disease and β-thalassemia by reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels .

properties

IUPAC Name |

6-(fluoromethyl)-6-prop-2-enylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2/c1-2-3-9(6-10)5-7(12)4-8(13)11-9/h2H,1,3-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRHKYIPOFPADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CC(=O)CC(=O)N1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Allyl-6-(fluoromethyl)piperidine-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate](/img/structure/B1393631.png)

![2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid](/img/structure/B1393636.png)

![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393649.png)